molecular formula C17H10N2O6 B2782132 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate CAS No. 301169-42-6

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate

Cat. No.: B2782132
CAS No.: 301169-42-6
M. Wt: 338.275
InChI Key: RXHJELABSUSYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is an organic compound characterized by the presence of a nitro group, an isoindoline-1,3-dione moiety, and an acrylate ester

Mechanism of Action

Target of Action

Related compounds have been shown to interact with the γ-aminobutyric acid (gaba) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and modulation of its activity can have significant effects on neuronal excitability.

Mode of Action

It’s worth noting that related compounds have been synthesized as potential anticonvulsants, suggesting they may modulate neuronal excitability via interaction with the gaba system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate typically involves the following steps:

    Formation of Isoindoline-1,3-dione: This step involves the condensation of an aromatic primary amine with a maleic anhydride derivative.

    Acrylation: The final step involves the esterification of the nitro-substituted isoindoline-1,3-dione with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acrylate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is unique due to the combination of its nitro group, isoindoline-1,3-dione moiety, and acrylate ester, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHJELABSUSYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.